molecular formula C18H16BrN3O B7499060 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide

5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B7499060
M. Wt: 370.2 g/mol
InChI Key: HJUOKCODAOOHFR-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromophenyl group, an ethyl group, and a phenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate hydrazone, which is then cyclized to form the pyrazole ring. The final step involves the acylation of the pyrazole with N-ethyl-N-phenylcarbamoyl chloride under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in cells. It can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological properties. Its combination of bromophenyl, ethyl, and phenyl groups attached to the pyrazole ring makes it a versatile compound for various applications in medicinal chemistry and biological research.

Properties

IUPAC Name

3-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O/c1-2-22(15-6-4-3-5-7-15)18(23)17-12-16(20-21-17)13-8-10-14(19)11-9-13/h3-12H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUOKCODAOOHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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